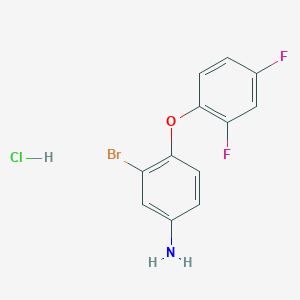

![molecular formula C27H29NO2 B3034727 2-(6-([1,1'-联苯]-4-基甲氧基)-1,2,3,4-四氢萘-2-基)-N,N-二甲基乙酰胺 CAS No. 212572-59-3](/img/structure/B3034727.png)

2-(6-([1,1'-联苯]-4-基甲氧基)-1,2,3,4-四氢萘-2-基)-N,N-二甲基乙酰胺

描述

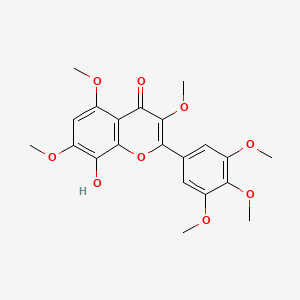

The compound , 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide, is a complex organic molecule that appears to be derived from tetrahydronaphthalene. While the provided papers do not directly discuss this compound, they offer insights into the synthesis of related tetrahydronaphthalene derivatives, which could be relevant for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), has been achieved through an asymmetric synthesis starting from 2-amino-4,5-dimethoxybenzoic acid and the acrylate of S-methyl lactate. This process involves eight steps and results in a product with greater than 97% optical purity . Another synthesis pathway for a similar compound, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN), starts from naphthalene-2,3-diol and includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, hydrogenolysis, and demethylation, resulting in an overall yield of 44% . These methods could potentially be adapted for the synthesis of the compound by introducing the appropriate biphenylmethoxy and dimethylacetamide functional groups at the relevant steps.

Molecular Structure Analysis

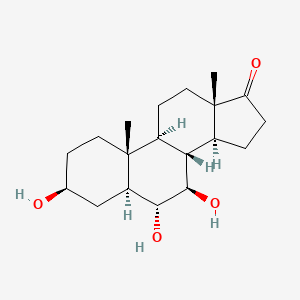

The molecular structure of the compound includes a tetrahydronaphthalene core, which is a saturated version of naphthalene with four added hydrogen atoms, resulting in a bicyclic structure that is partially saturated. The presence of a biphenylmethoxy group suggests a diaryl ether linkage, which could influence the compound's electronic properties and steric interactions. The dimethylacetamide moiety introduces amide functionality, which could affect the compound's hydrogen bonding capability and solubility.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, the reactions involved in the synthesis of similar compounds give some indication of the chemical behavior that might be expected. For example, the use of a Curtius reaction in the synthesis of 6,7-ADTN suggests that the compound might also undergo reactions that involve the rearrangement of carboxylic acid derivatives to form isocyanates, which can then be converted into amines. The biphenylmethoxy and dimethylacetamide groups could also participate in various substitution and addition reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The tetrahydronaphthalene core would contribute to the compound's hydrophobic character, while the biphenylmethoxy and dimethylacetamide groups could introduce elements of polarity, potentially affecting the compound's solubility in different solvents. The amide linkage in the dimethylacetamide group could engage in hydrogen bonding, influencing the compound's boiling point, melting point, and solubility in water. The optical purity mentioned in the synthesis of ADTN suggests that the compound might also exhibit optical activity, which could be relevant for its biological activity or interactions with other chiral substances.

科学研究应用

Sigma(1) 受体结合和抗增殖活性

- Sigma 受体研究中的应用:该化合物通过其衍生物对 sigma(1) 受体表现出有效的结合亲和力和选择性。这对神经科学和药理学研究至关重要,特别是对于涉及 sigma 受体的精神分裂症和抑郁症等疾病 (Berardi 等人,2005)。

- 肿瘤研究中的抗增殖作用:与本化合物密切相关的某些萘化合物已在神经胶质瘤细胞中显示出抗增殖活性,表明在肿瘤研究和治疗中的潜在应用 (Berardi 等人,2005)。

血清素受体研究

- 5-HT7 受体激动剂:对该化合物衍生物的研究为 5-HT7 受体的构效关系提供了见解,这对于理解神经和精神疾病至关重要。某些衍生物已被确定为有效的 5-HT7 受体激动剂,突出了该化合物在该领域的效用 (Leopoldo 等人,2007)。

抗真菌应用

- 抗真菌活性:该化合物的衍生物已被表征为对念珠菌和曲霉属物种具有抗真菌活性。这表明其在开发新型抗真菌剂中的潜在应用 (Bardiot 等人,2015)。

癌症研究

- 抗癌活性:与该化合物密切相关的 1-氨基四氢萘衍生的脲和磺酰胺的合成显示出对胶质母细胞瘤和前列腺癌细胞系的变异细胞毒活性。这表明在开发抗癌疗法中具有潜在用途 (Özgeriş 等人,2017)。

心血管研究

- 心血管作用:对密切相关的四氢萘衍生物的研究评估了它们的心血管作用。此类研究对于理解基于类似化合物的药物的心血管影响至关重要 (Furihata 等人,2006)。

除草剂开发

- 除草活性:对与给定化合物结构相关的磺酰胺化合物的研究显示出除草活性。这表明在农业和杂草管理中的潜在应用 (Hosokawa 等人,2001)。

作用机制

Target of Action

Biphenyl derivatives have been reported to inhibit thePD-1/PD-L1 pathway , which plays a crucial role in immune response regulation. This pathway is often exploited by cancer cells to evade the immune system, making it a popular target for cancer therapies .

Mode of Action

It’s worth noting that biphenyl derivatives, such as this compound, are known to act assmall-molecule inhibitors of the PD-1/PD-L1 interaction . They can block this interaction, preventing the downregulation of the immune response and allowing the immune system to target and destroy cancer cells .

Biochemical Pathways

The inhibition of the pd-1/pd-l1 interaction can affect multiple biochemical pathways involved in immune response regulation . For instance, it can enhance T-cell activation and proliferation, promoting the immune response against cancer cells .

Pharmacokinetics

Small-molecule inhibitors like this compound generally have good oral bioavailability and can penetrate tumors effectively . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

By inhibiting the pd-1/pd-l1 interaction, this compound can enhance the immune response against cancer cells . This can lead to the destruction of cancer cells and potentially slow down or stop tumor growth .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of small-molecule inhibitors .

属性

IUPAC Name |

N,N-dimethyl-2-[6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO2/c1-28(2)27(29)17-21-10-13-25-18-26(15-14-24(25)16-21)30-19-20-8-11-23(12-9-20)22-6-4-3-5-7-22/h3-9,11-12,14-15,18,21H,10,13,16-17,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSJPOYRHUNWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

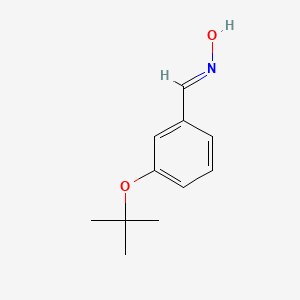

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)

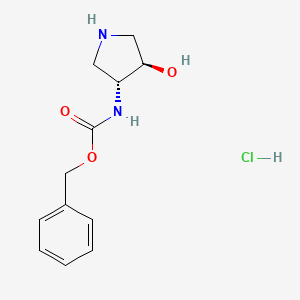

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)

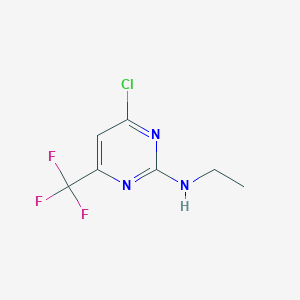

![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)

![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)